2-[(2-Chloroethoxy)methyl]thiirane
Description
Properties
CAS No. |
66706-24-9 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.64 g/mol |
IUPAC Name |
2-(2-chloroethoxymethyl)thiirane |
InChI |
InChI=1S/C5H9ClOS/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 |
InChI Key |
QAOISTYLGMCNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)COCCCl |
Origin of Product |
United States |
Preparation Methods
Epoxide Sulfurization
Principle : Thiiranes are often synthesized via sulfurization of epoxide precursors using sulfurizing agents.
Procedure :
- Epoxide Synthesis :
- Start with 2-[(2-chloroethoxy)methyl]oxirane, synthesized by epoxidation of allyl ether derivatives (e.g., allyl 2-chloroethyl ether) using peracids like meta-chloroperbenzoic acid (mCPBA).
- Example :
$$
\text{Allyl 2-chloroethyl ether} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{2-[(2-Chloroethoxy)methyl]oxirane}
$$
Ring-Closing of Dithiols
Principle : Cyclization of 1,2-dithiols via dehydrohalogenation.
Procedure :
- Dithiol Synthesis :
- Cyclization :
Catalytic Vapor-Phase Synthesis
Principle : Direct conversion of epoxides to thiiranes using gaseous sulfur donors (COS or CS$$_2$$) over solid catalysts.
Procedure :
- Feedstock : 2-[(2-Chloroethoxy)methyl]oxirane.
- Catalyst : Alkali metal carbonates (e.g., K$$2$$CO$$3$$) supported on CaCO$$_3$$.
- Conditions :
Data Analysis
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloroethoxy)methyl]thiirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Ring-Opening Reactions: The thiirane ring can be opened by nucleophiles, resulting in the formation of β-hydroxy sulfides or other sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution and ring-opening reactions.
Solvents: Polar aprotic solvents, such as acetonitrile, are often used to facilitate these reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Ring-Opening Products: β-Hydroxy sulfides and other sulfur-containing compounds.
Scientific Research Applications
2-[(2-Chloroethoxy)methyl]thiirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethoxy)methyl]thiirane involves its reactivity towards nucleophiles. The compound can undergo nucleophilic substitution or ring-opening reactions, leading to the formation of new products with different chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiirane derivatives exhibit diverse chemical behaviors depending on their substituents. Below is a comparative analysis of 2-[(2-Chloroethoxy)methyl]thiirane with key analogs:
Table 1: Structural and Functional Comparison of Thiirane Derivatives
*Inferred structure based on analogous compounds in evidence.
Key Differences:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups : The chloroethoxy group in 2-[(2-Chloroethoxy)methyl]thiirane enhances electrophilicity, favoring nucleophilic attack on the thiirane ring compared to 2-(methoxymethyl)thiirane .
- Steric and Electronic Modulation : Bulky substituents like the sulfonyl group in SB 3CT reduce ring-opening rates, enabling selective enzyme inhibition .
Synthetic Utility :
- 2-Chloromethylthiirane is a precursor in synthesizing thietanes via [2+2] cycloadditions, whereas 2-(methoxymethyl)thiirane is more stable and used in polymer chemistry .
- SB 3CT’s synthesis involves sulfonylation of the thiirane core, highlighting the versatility of thiiranes in drug design .
Biological Activity :
- SB 3CT inhibits gelatinases via a unique mechanism: enzyme-catalyzed deprotonation adjacent to the thiirane, followed by irreversible thiirane opening . Simpler analogs like 2-methylthiirane lack this targeted activity .
Research Findings
Thiirane-Thietan Rearrangement: 2-Chloromethylthiirane undergoes isomerization to thietan derivatives under anhydrous conditions, a process less pronounced in 2-acetoxymethylthiirane . This reactivity is critical for designing sulfur-containing heterocycles.
Synthetic Applications :
- 2-Chloromethylthiirane reacts with pyrimidine derivatives to form ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, demonstrating its utility in heterocyclic chemistry .
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